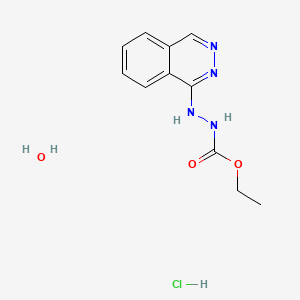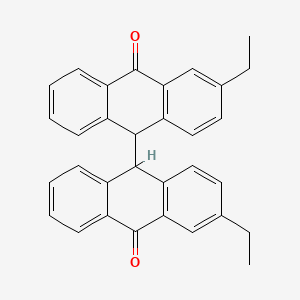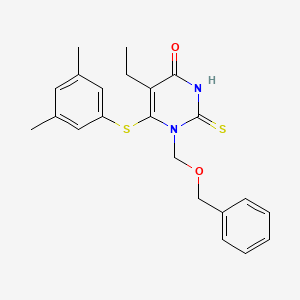
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride . The reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Halogenated or nitrated coumarins, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation due to its bioactive properties.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
Wirkmechanismus
The biological activity of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the butyl and propyl substitutions.
4-Methylcoumarin: Differentiated by the absence of the hydroxyl group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- stands out due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of butyl and propyl groups may improve its interaction with lipid membranes and increase its bioavailability .
Eigenschaften
CAS-Nummer |
111052-61-0 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
3-butyl-7-hydroxy-4-methyl-6-propylchromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-8-13-11(3)14-9-12(7-5-2)15(18)10-16(14)20-17(13)19/h9-10,18H,4-8H2,1-3H3 |
InChI-Schlüssel |
GLWYDLLOCJYACJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=C(C=C(C(=C2)CCC)O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)







